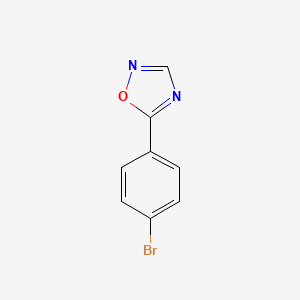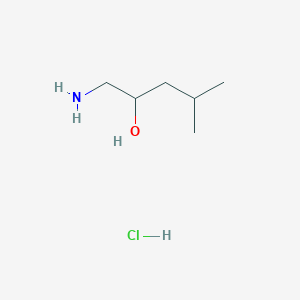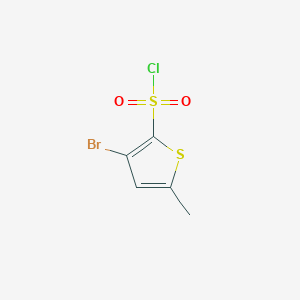
3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one
Overview
Description
3-Amino-6-hydroxy-2-methylquinazolin-4(3H)-one is a chemical compound with the CAS Number: 1256246-92-0 . It has a molecular weight of 191.19 .
Synthesis Analysis
Eleven 3-amino-2-methyl-quinazolin-4(3H)-ones have been synthesized, in good to excellent yields, via their corresponding benzoxazinones using an efficient tandem microwave-assisted green process . Representative acetamides have been thermally derived from their functional free 3-amino group .Molecular Structure Analysis
The Inchi Code for 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one is 1S/C9H9N3O2/c1-5-11-8-3-2-6 (13)4-7 (8)9 (14)12 (5)10/h2-4,13H,10H2,1H3 .Chemical Reactions Analysis
For the synthesis of various arylamides, a novel green microwave-assisted protocol has been developed, which involved the attack of hydrazides on benzoxazinones .Physical And Chemical Properties Analysis
The storage temperature for 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one is 28C .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
- 3-Amino-2-methylquinazolin-4(3H)-one derivatives have demonstrated significant antimicrobial and anti-inflammatory activities. For instance, certain synthesized Schiff bases from this compound exhibited notable analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008).
Corrosion Inhibition
- Schiff bases derived from 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one, like 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one, have been employed as efficient inhibitors for mild steel corrosion, exhibiting high inhibition efficiencies in corrosive acid environments (Jamil et al., 2018).
Anticancer Properties
- The 3-amino-4-hydroxyquinolinone derivative, a variant of 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one, has been identified as a strong antiproliferative agent with potential as a specific therapeutic index for cancer treatment (Talaat et al., 2022).
Anti-tuberculosis Activity
- Novel compounds based on the scaffold of 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one have shown potent anti-tuberculosis activity, with some analogs being as effective as standard drugs like rifampicin (Panneerselvam et al., 2016).
Antioxidant Studies
- Quinazolin derivatives synthesized from 3-amino-2-methylquinazolin-4(3H)-one have shown excellent scavenging capacity against radicals like DPPH and Nitric oxide, surpassing common antioxidants like ascorbic acid (Al-azawi, 2016).
Inhibition of DNA Repair Enzyme PARP
- Quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), synthesized from 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one, have shown potential in clinical studies concerning the repair of drug- and radiation-induced DNA damage (Griffin et al., 1998).
Safety And Hazards
Future Directions
Since quinazolinones are known “privileged” pharmacophores for anticancer and antimicrobial activities, the present study gives information on turning “on” and “off” photosensitization on various derivatives which are often used as synthones for drug development, when chromophores and auxochromes are incorporated or being functionalized .
properties
IUPAC Name |
3-amino-6-hydroxy-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-11-8-3-2-6(13)4-7(8)9(14)12(5)10/h2-4,13H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHGSEBKCDYZBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate](/img/structure/B1443165.png)






![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)
![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)
![3-[(2-Aminophenyl)sulfanyl]butanenitrile](/img/structure/B1443184.png)